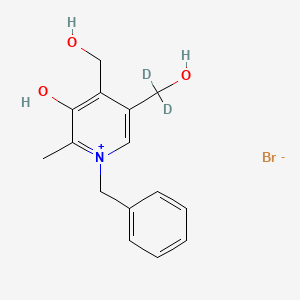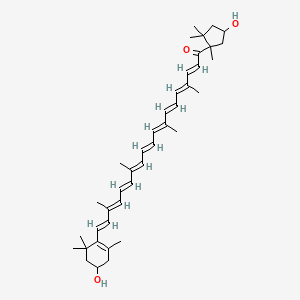![molecular formula C10H13K3N2O8 B13404814 tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate, also known as tripotassium ethylenediaminetetraacetate, is a chelating agent widely used in various scientific and industrial applications. This compound is known for its ability to bind metal ions, making it useful in processes that require the removal or stabilization of metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with potassium hydroxide. The reaction proceeds as follows:
- Dissolve EDTA in water.
- Gradually add potassium hydroxide to the solution while stirring.
- Continue stirring until the reaction is complete, resulting in the formation of tripotassium ethylenediaminetetraacetate.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and dried to obtain the desired form, which is often a dihydrate.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate primarily undergoes chelation reactions, where it binds to metal ions. This compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The chelation reactions involving this compound are usually carried out in aqueous solutions. The compound can chelate a wide range of metal ions, including calcium, magnesium, iron, and zinc. The reaction conditions are generally mild, with the pH of the solution being adjusted to optimize the chelation process.
Major Products Formed
The major products formed from the chelation reactions are metal-chelate complexes. These complexes are stable and can be used in various applications, such as water treatment, agriculture, and pharmaceuticals.
Applications De Recherche Scientifique
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate has numerous scientific research applications:
Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in reactions, and study metal ion interactions.
Biology: Employed in biochemical assays to inhibit enzymes that require metal ions as cofactors, and to study the effects of metal ion chelation on biological systems.
Medicine: Utilized in formulations to treat heavy metal poisoning by binding and removing toxic metal ions from the body.
Industry: Applied in water treatment processes to remove metal contaminants, in agriculture to provide essential micronutrients to plants, and in cosmetics to stabilize formulations by binding metal ions.
Mécanisme D'action
The mechanism of action of tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate involves the formation of stable complexes with metal ions. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where the control of metal ion concentration is necessary.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium ethylenediaminetetraacetate: Another common chelating agent with similar properties but different solubility and stability characteristics.
Tetrasodium ethylenediaminetetraacetate: Similar in function but with different ionic properties and applications.
Calcium disodium ethylenediaminetetraacetate: Used specifically for chelating calcium ions and has applications in medicine and food preservation.
Uniqueness
Tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications where other chelating agents may not be as effective.
Propriétés
Formule moléculaire |
C10H13K3N2O8 |
|---|---|
Poids moléculaire |
406.51 g/mol |
Nom IUPAC |
tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.3K/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;3*+1/p-3 |
Clé InChI |
FYZXEMANQYHCFX-UHFFFAOYSA-K |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![5'-Bromo-3,3'-dihexyl[2,2'-bithiophene]-5-carboxaldehyde](/img/structure/B13404752.png)







![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
